molecular formula C16H26N2 B022015 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine CAS No. 108157-52-4

3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

Cat. No.: B022015
CAS No.: 108157-52-4
M. Wt: 246.39 g/mol
InChI Key: CARYLRSDNWJCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(2-piperidino-phenyl)-1-butylamine is a chemical compound with significant importance in various fields, particularly in the synthesis of pharmaceuticals. It is an intermediate in the production of repaglinide, an oral hypoglycemic agent used to treat type 2 diabetes .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-piperidino-phenyl)-1-butylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Methyl-1-(2-piperidino-phenyl)-1-butylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine involves its interaction with specific molecular targets and pathways. In the context of repaglinide synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(2-piperidino-phenyl)-1-butylamine is unique due to its specific structure and its role as an intermediate in the synthesis of repaglinide. Its chemical properties and reactivity make it a valuable compound in various chemical and pharmaceutical applications.

Properties

IUPAC Name

3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARYLRSDNWJCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Equimolar quantities of racemic 3-methyl-1-(2-pieridinophenyl)-1-butylamine and of N-acetyl-L-gluatmic acid were refluxed in aceton, whereby methanol was added in such an amount to yield a clear solution.
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Synthesis routes and methods II

Procedure details

Equimolar quantities of racemic 3-methyl-1-(2-piperidino-phenyl)-1-butylamine and of N-acetyl-L-glutamic acid were refluxed in aceton, whereby methanol was added in such an amount to yield a clear solution.
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Synthesis routes and methods III

Procedure details

A stirred solution of 122 g (0.495 mol) of racemic 1-(2-piperidino-phenyl)-3-methyl-1-butylamine in 1000 ml of acetone is mixed with 93.7 g (0.495 mol) of N-acetyl-L-glutaminic acid. The mixture is refluxed over a vapour bath and methanol is added in batches (a total of about 80 ml) until a clear solution is obtained. After this has been left to cool and stand overnight at ambient temperature, the crystals obtained are removed by suction filtering, washed twice with 200 ml of cold acetone at -15° C. and then dried. The product obtained [98.9 g; melting point: 163-166° C.; [α]D20 =+0.286° (c=1 in methanol)] is recrystallised from 1000 ml of acetone with the addition of 200 ml of methanol, thereby obtaining the (S)-1-(2-piperidino-phenyl)-3-methyl-1-butylamine as the addition salt of N-acetyl-L-glutaminic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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